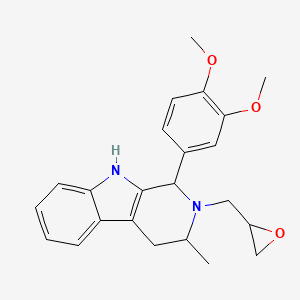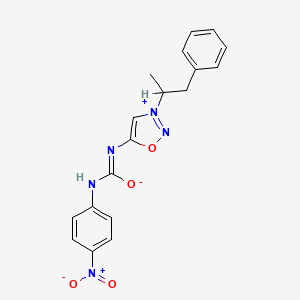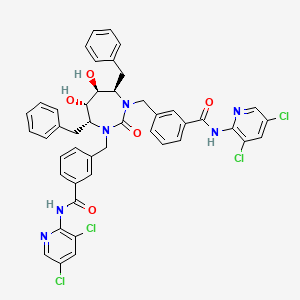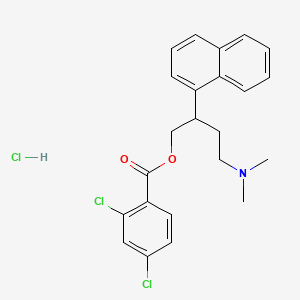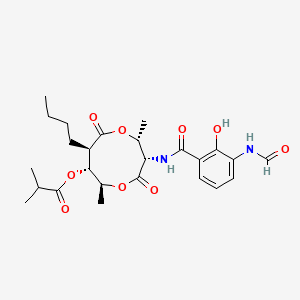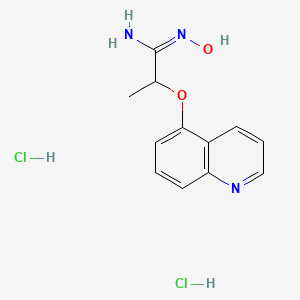![molecular formula C32H37N B12769419 4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine CAS No. 50707-13-6](/img/structure/B12769419.png)
4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine is a complex organic compound belonging to the class of piperidines This compound is characterized by its unique structure, which includes a benzhydrylidene group and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is often carried out under microwave irradiation to increase the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid catalysts such as barium hydroxide or iron chloride can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Brominated derivatives
Aplicaciones Científicas De Investigación
4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the piperidine ring.
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: Shares the piperidine ring but has different substituents
Uniqueness
4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine is unique due to its combination of a benzhydrylidene group and a tert-butylphenyl group attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
50707-13-6 |
|---|---|
Fórmula molecular |
C32H37N |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine |
InChI |
InChI=1S/C32H37N/c1-32(2,3)30-19-17-26(18-20-30)12-10-11-23-33-24-21-29(22-25-33)31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-10,12-20H,11,21-25H2,1-3H3/b12-10+ |
Clave InChI |
XTBJPNHHVAIUJX-ZRDIBKRKSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/CCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
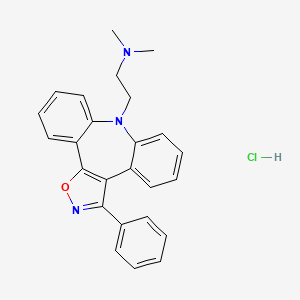
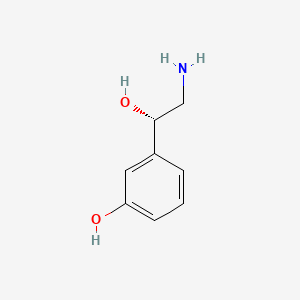
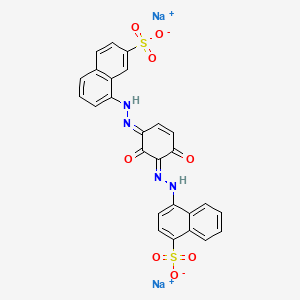
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
